molecular formula C24H16N4O4 B11664533 4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate

4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate

Cat. No.: B11664533
M. Wt: 424.4 g/mol
InChI Key: ISYYYWJOFZPYSB-UHFFFAOYSA-N
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Description

4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes multiple functional groups, such as amino, cyano, phenyl, and furan-2-carboxylate, which contribute to its chemical reactivity and potential utility in various scientific fields.

Preparation Methods

The synthesis of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditions For instance, the reaction may start with the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ringIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions due to its multiple functional groups:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s multiple functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE include other pyrano[2,3-c]pyrazole derivatives and furan-2-carboxylate esters. These compounds share structural similarities but differ in their specific substituents and functional groups. For instance:

The uniqueness of 4-{6-AMINO-5-CYANO-3-PHENYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H16N4O4

Molecular Weight

424.4 g/mol

IUPAC Name

[4-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl] furan-2-carboxylate

InChI

InChI=1S/C24H16N4O4/c25-13-17-19(14-8-10-16(11-9-14)31-24(29)18-7-4-12-30-18)20-21(15-5-2-1-3-6-15)27-28-23(20)32-22(17)26/h1-12,19H,26H2,(H,27,28)

InChI Key

ISYYYWJOFZPYSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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